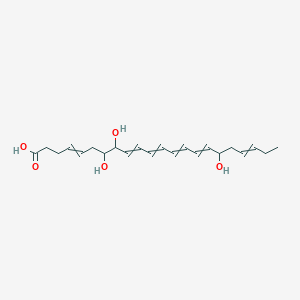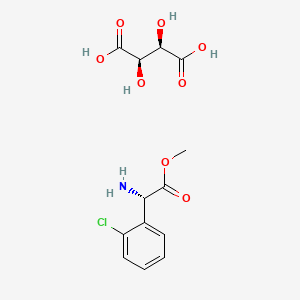
Ticagrelor sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ticagrelor is a potent oral platelet P2Y12 receptor antagonist . It is used alone or together with aspirin to lessen the chance of heart attack or stroke in patients with acute coronary syndrome (ACS) or a history of heart attack .
Synthesis Analysis
The synthesis of Ticagrelor is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology . One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .Molecular Structure Analysis
Ticagrelor is rapidly absorbed by the body after oral administration, exhibits inherent activity without requiring metabolic activation, and binds reversibly to the P2Y12 receptor . The structure of Ticagrelor was characterized by 1D (1 H-NMR, 13 C-NMR), 2D NMR (1 H-1 H COSY, HSQC), and HRMS .Chemical Reactions Analysis
Ticagrelor inhibits a central amplification pathway of platelet activation directly as well as via an active metabolite . It has a rapid onset and offset of antiplatelet action that remains consistent in the circulation during twice-daily administration and is amenable to reversal .Physical And Chemical Properties Analysis
Ticagrelor is highly lipophilic and has poor aqueous solubility . Its molecular weight is 522.57, and its density is 1.67±0.1 g/cm3 (20 ºC 760 Torr) .Applications De Recherche Scientifique
- Les chercheurs ont étudié sa clairance, sa demi-vie et sa distribution tissulaire pour éclairer la pratique clinique .
- Comme le Ticagrelor, le Ticagrelor sulfone inhibe l'agrégation plaquettaire en se liant au récepteur P2Y12. Enquêter sur sa puissance, sa durée d'action et ses synergies potentielles avec le Ticagrelor est essentiel pour la thérapie antiplaquettaire .
- Les chercheurs ont exploré les interactions entre le this compound et d'autres médicaments. Ces recherches aident à identifier les effets indésirables potentiels ou la modification de l'efficacité lorsqu'il est co-administré avec d'autres médicaments .
- L'évaluation du profil de sécurité du this compound est essentielle. Des études ont examiné sa toxicité, sa génotoxicité et son impact potentiel sur les organes et les tissus. Ces résultats guident les décisions réglementaires et l'utilisation clinique .
- Le développement de méthodes analytiques robustes pour détecter le this compound dans les échantillons biologiques est essentiel. Les chercheurs se sont concentrés sur le profilage des impuretés, les études de stabilité et la validation des techniques analytiques .
Métabolisme et pharmacocinétique
Activité antiplaquettaire
Interactions médicamenteuses
Toxicologie et sécurité
Méthodes analytiques et profilage des impuretés
Développement pharmaceutique
Mécanisme D'action
Target of Action
Ticagrelor Sulphone primarily targets the P2Y12 receptor, a key player in platelet aggregation . This receptor plays a crucial role in the formation of blood clots, which are essential for stopping bleeding but can also lead to harmful blockages in blood vessels .
Mode of Action
Ticagrelor Sulphone interacts with its target, the P2Y12 receptor, by binding to it in a reversible manner . This is a unique characteristic as compared to other antiplatelet agents like clopidogrel and prasugrel, which bind irreversibly . By binding to the P2Y12 receptor, Ticagrelor Sulphone inhibits the action of adenosine diphosphate (ADP), a substance that stimulates platelet aggregation . This inhibition prevents platelet aggregation, thereby reducing the risk of clot formation .
Biochemical Pathways
The primary biochemical pathway affected by Ticagrelor Sulphone is the platelet activation pathway. By inhibiting the P2Y12 receptor, Ticagrelor Sulphone prevents ADP-mediated platelet aggregation . Additionally, it has been found to enhance the function of adenosine, a molecule that has anti-inflammatory and cardioprotective effects .
Pharmacokinetics
Ticagrelor Sulphone is rapidly absorbed by the body after oral administration . It exhibits inherent activity and binds reversibly to the P2Y12 receptor .
Result of Action
The molecular and cellular effects of Ticagrelor Sulphone’s action primarily involve the inhibition of platelet aggregation, leading to a reduced risk of clot formation . Additionally, it has been found to inhibit the inflammatory response, enhance the function of adenosine, and provide cardioprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ticagrelor Sulphone. For instance, it has been found to be water-soluble and hydrolytically stable . In the natural environment, Ticagrelor Sulphone is expected to partition into aquatic sediments and undergo significant degradation . .
Safety and Hazards
Orientations Futures
The future management of acute coronary syndromes could potentially involve the dichotomisation of antithrombotic therapies, whereby only those with high-risk of ischaemia, without a high-risk of bleeding, receive Ticagrelor plus very-low-dose aspirin, while Ticagrelor monotherapy is administered to the remaining majority .
Analyse Biochimique
Biochemical Properties
Ticagrelor sulphone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . This interaction is reversible and noncompetitive, distinguishing it from other P2Y12 inhibitors like clopidogrel and prasugrel . Additionally, ticagrelor sulphone inhibits the equilibrative nucleoside transporter 1 (ENT1), leading to increased extracellular adenosine levels .
Cellular Effects
Ticagrelor sulphone affects various cell types and cellular processes. In platelets, it inhibits aggregation by blocking the P2Y12 receptor . In endothelial cells, it suppresses the NF-κB signaling pathway, reducing inflammation and promoting cell viability . Ticagrelor sulphone also enhances adenosine-mediated cardioprotective effects, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, ticagrelor sulphone exerts its effects by binding to the P2Y12 receptor on platelets, inhibiting ADP signaling and subsequent platelet activation . This binding is reversible and noncompetitive, allowing for a rapid onset and offset of action . Ticagrelor sulphone also inhibits ENT1, increasing extracellular adenosine levels and enhancing adenosine-mediated biological effects . These interactions lead to changes in gene expression and enzyme activity, contributing to its antiplatelet and cardioprotective properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ticagrelor sulphone change over time. It is rapidly absorbed and exhibits inherent activity without requiring metabolic activation . Over time, its inhibitory effects on platelet aggregation and inflammation remain consistent, but long-term use may lead to adverse effects such as bleeding tendency and dyspnea . The stability and degradation of ticagrelor sulphone in vitro and in vivo studies indicate that it maintains its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of ticagrelor sulphone vary with different dosages in animal models. Higher doses result in faster and stronger platelet suppression, while lower doses provide a more gradual effect . In canine models, ticagrelor sulphone enhances adenosine-mediated hyperemia responses in a dose-dependent manner . High doses may lead to toxic effects such as increased bleeding risk and kidney damage .
Metabolic Pathways
Ticagrelor sulphone is extensively metabolized by hepatic CYP3A enzymes, producing several metabolites, including the active metabolite AR-C124910XX . This metabolite contributes to its antiplatelet effects by inhibiting the P2Y12 receptor . The metabolic pathways involve interactions with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Ticagrelor sulphone is transported and distributed within cells and tissues through various mechanisms. It is a substrate and modulator of the P-glycoprotein transporter and the CYP3A4 enzyme . These interactions influence its localization and accumulation in different tissues, contributing to its pharmacokinetic profile . The absolute bioavailability of ticagrelor sulphone is estimated at 36%, with a steady-state volume of distribution of 88 L .
Subcellular Localization
The subcellular localization of ticagrelor sulphone affects its activity and function. It primarily localizes to the plasma membrane, where it interacts with the P2Y12 receptor . Additionally, it may localize to intracellular compartments involved in adenosine metabolism, such as the endoplasmic reticulum and mitochondria . These localizations are influenced by targeting signals and post-translational modifications, directing ticagrelor sulphone to specific compartments .
Propriétés
IUPAC Name |
(1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-10-17(35-6-5-32)20(34)19(15)33)18-22(28-23)31(30-29-18)16-9-12(16)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIWICWAOCUWJD-FNOIDJSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC3C4=CC(=C(C=C4)F)F)NC5CC(C(C5O)O)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)
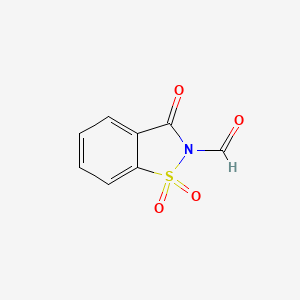
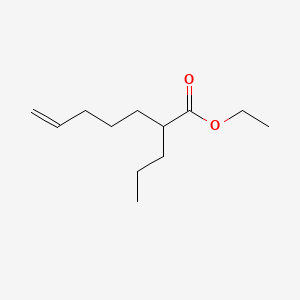

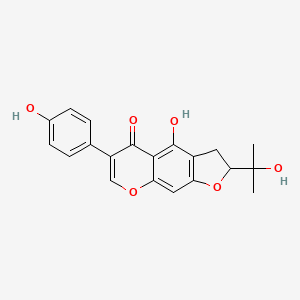

![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)
